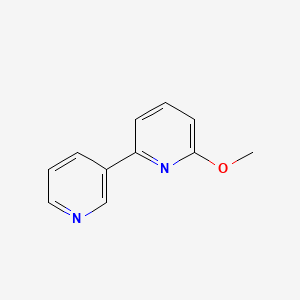

6-Methoxy-2,3'-bipyridine

Descripción general

Descripción

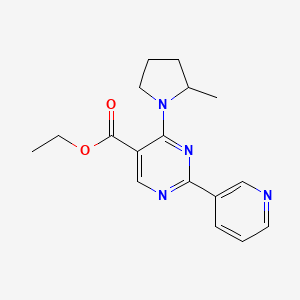

6-Methoxy-2,3'-bipyridine (6-MOP) is an organic compound that has been used in a variety of scientific research applications. It is a member of the bipyridine family, which is a group of compounds that contain two pyridine rings. 6-MOP is used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a fluorescent dye in biological studies. This versatile compound has been studied extensively, and its various applications and effects have been discovered.

Aplicaciones Científicas De Investigación

6-Methoxy-2,3'-bipyridine has a variety of scientific research applications. It is commonly used as a ligand in coordination chemistry, as it can form complexes with a variety of metals. These complexes can be used in catalytic reactions, as well as in the preparation of novel materials. This compound is also used as a fluorescent dye in biological studies. It can be used to label proteins and other biomolecules, and it is also used to visualize cellular structures. In addition, this compound has been used in organic synthesis as a catalyst for a variety of reactions.

Mecanismo De Acción

The mechanism of action of 6-Methoxy-2,3'-bipyridine is largely dependent on its application. When used as a ligand in coordination chemistry, this compound coordinates to the metal center via its two nitrogen atoms. This forms a stable complex that can be used in catalytic reactions or in the preparation of novel materials. When used as a fluorescent dye, this compound binds to biomolecules and emits light when excited by UV light. This can be used to label proteins or visualize cellular structures. When used as a catalyst in organic synthesis, this compound facilitates the formation of new bonds between molecules.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. The compound is not known to be toxic, and it has not been shown to have any adverse effects on humans or animals. However, it is important to note that this compound is not intended for human or animal consumption, and it should not be used as a drug or supplement.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 6-Methoxy-2,3'-bipyridine in lab experiments include its versatility and its stability. This compound can be used in a variety of applications, from coordination chemistry to organic synthesis to biological studies. It is also relatively stable, making it easy to work with in the lab. The main limitation of this compound is its low solubility in water. This can make it difficult to use in certain applications, such as biological studies.

Direcciones Futuras

There are numerous potential future directions for 6-Methoxy-2,3'-bipyridine. One potential direction is to use this compound as a fluorescent dye to label proteins and other biomolecules. Another potential direction is to use this compound as a catalyst in organic synthesis reactions. Additionally, this compound can be used in the preparation of novel materials and catalysts, as well as in the development of new coordination complexes. Finally, this compound can be used in the development of new fluorescent probes for biological studies.

Métodos De Síntesis

6-Methoxy-2,3'-bipyridine can be synthesized by a variety of methods. The most common method is the condensation reaction of 4-methoxybenzaldehyde and 2-aminopyridine. This reaction is carried out in an aqueous solution of sodium hydroxide and ethanol. The mixture is then heated to reflux for several hours, and the resulting this compound is isolated by filtration and recrystallization. Other methods of synthesis include the reaction of 4-methoxybenzaldehyde and 2-nitropyridine in the presence of sodium ethoxide, and the reaction of 4-methoxybenzaldehyde and 2-amino-3-methylpyridine in the presence of a catalytic amount of acetic acid.

Propiedades

IUPAC Name |

2-methoxy-6-pyridin-3-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-11-6-2-5-10(13-11)9-4-3-7-12-8-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLPJEWNYQZNSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312128 | |

| Record name | 6-Methoxy-2,3′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96546-78-0 | |

| Record name | 6-Methoxy-2,3′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96546-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2,3′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride](/img/structure/B6602259.png)

![2-chloro-5-[(difluoromethyl)sulfanyl]pyridine](/img/structure/B6602285.png)

![1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene](/img/structure/B6602288.png)

![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)

![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B6602342.png)